molecular formula C28H23F3N2O9 B2456311 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate CAS No. 1260247-17-3

4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate

Cat. No.: B2456311
CAS No.: 1260247-17-3
M. Wt: 588.492
InChI Key: KMKZKOBDHZJELU-YIXHJXPBSA-N
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Description

4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate is a useful research compound. Its molecular formula is C28H23F3N2O9 and its molecular weight is 588.492. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(E)-3-[2-(2,4-dinitrophenyl)ethoxy]-3-oxoprop-1-enyl]phenyl] 4-(4,4,4-trifluorobutoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F3N2O9/c29-28(30,31)15-1-16-40-23-11-6-21(7-12-23)27(35)42-24-9-2-19(3-10-24)4-13-26(34)41-17-14-20-5-8-22(32(36)37)18-25(20)33(38)39/h2-13,18H,1,14-17H2/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKZKOBDHZJELU-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F3N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C24H22F3N2O5C_{24}H_{22}F_3N_2O_5, and it features several functional groups that contribute to its biological activity. The presence of the trifluorobutoxy and dinitrophenethoxy moieties are particularly noteworthy as they enhance the compound's lipophilicity and potentially its interaction with biological targets.

PropertyValue
Molecular Weight458.44 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot determined
LogP4.2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 4-(3-(2,4-Dinitrophenethoxy)-3-oxoprop-1-en-1-yl)phenyl 4-(4,4,4-trifluorobutoxy)benzoate. For instance, derivatives with trifluoromethyl groups have shown significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds have been reported as low as 1 µg/mL , indicating potent antimicrobial effects. This suggests that the compound may inhibit bacterial growth effectively at low concentrations, making it a candidate for further development in antibiotic therapies .

Cytotoxicity Studies

Cytotoxicity assessments in various cancer cell lines have indicated that similar compounds exhibit selective toxicity towards malignant cells while sparing normal cells. For example, compounds with analogous structures have demonstrated IC50 values in the range of 10-30 µM , which is promising for potential anticancer applications.

The proposed mechanism of action for these compounds includes:

  • Inhibition of DNA synthesis : Compounds may interfere with bacterial DNA replication processes.
  • Disruption of cell membrane integrity : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of a series of benzoate derivatives against multi-drug resistant strains. The compound exhibited a time-kill assay showing over 99% reduction in bacterial counts within 8 hours at concentrations above its MIC .

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell proliferation. The mechanism was attributed to apoptosis induction through mitochondrial pathways, with increased levels of pro-apoptotic markers observed after treatment .

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